![molecular formula C4H5IN4 B2689892 2,4-Diamino-6-iodopyrimidine CAS No. 727651-44-7](/img/structure/B2689892.png)
2,4-Diamino-6-iodopyrimidine
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Overview
Description
2,4-Diamino-6-iodopyrimidine is a derivative of pyrimidine, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . It is an organic compound that is used in various fields such as medical research and electrolysis industry .
Synthesis Analysis
The synthesis of 2,4-Diamino-6-iodopyrimidine involves several steps. One method involves the use of 2,4-diamino-6-hydroxypyrimidine as a raw material, which is chlorinated under the action of phosphorus oxychloride . The reaction is quenched with alcohols, and the product is dispersed using an organic solvent to obtain 2,4-diamino-6-hydroxypyrimidine hydrochloride . The hydrochloride is then neutralized with ammonia water to obtain the final product .Molecular Structure Analysis
The molecular structure of 2,4-Diamino-6-iodopyrimidine is similar to that of other pyrimidine derivatives. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
2,4-Diamino-6-iodopyrimidine can undergo various chemical reactions. For instance, it can act as a corrosion inhibitor of mild steel in 0.1 M HCl . It can also be used in the synthesis of other compounds, such as diaminopyrimidine oxide derivatives .Scientific Research Applications
- Promising Compound : Compound 16l demonstrated good anti-TB activity (MIC = 6.25 μg/mL) with selectivity against vero cells .
- Example : Researchers prepared a series of 6-alkynyl-2,4-diaminopyrimidine derivatives by Sonogashira cross-coupling reactions using Pd(PPh₃)₂Cl₂ as a catalyst. These derivatives exhibit diverse substituents at the alkynyl moiety .
Anti-Tubercular Activity
Cross-Coupling Reactions
Corrosion Inhibition
Safety and Hazards
Future Directions
The future directions for 2,4-Diamino-6-iodopyrimidine could involve its use in the development of new drugs. For instance, it has been used in the design and synthesis of a series of inhibitors that have shown anti-tubercular activity against Mycobacterium tuberculosis . These compounds could be important lead compounds for future optimization towards the development of future anti-TB drugs .
Mechanism of Action
Target of Action
The primary target of 2,4-Diamino-6-iodopyrimidine is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the survival and proliferation of the bacteria, making it an important drug target in anti-tuberculosis drug development .
Mode of Action
2,4-Diamino-6-iodopyrimidine interacts with its target, mt-DHFR, by occupying a specific binding site known as the glycerol (GOL) binding site . This interaction inhibits the activity of the enzyme, thereby disrupting the metabolic processes of the bacteria . The compound is designed with appropriate side chains to occupy the GOL binding site with proper hydrophilicity for cell entry .
Biochemical Pathways
The inhibition of mt-DHFR by 2,4-Diamino-6-iodopyrimidine affects the folate pathway, which is essential for the synthesis of nucleotides in the bacteria . This disruption leads to a halt in DNA replication, thus inhibiting the growth and proliferation of the bacteria .
Pharmacokinetics
The compound is designed with proper hydrophilicity to ensure its entry into the bacterial cell . This suggests that the compound may have good bioavailability.
Result of Action
The molecular effect of 2,4-Diamino-6-iodopyrimidine’s action is the inhibition of mt-DHFR, leading to disruption of the folate pathway . On a cellular level, this results in the inhibition of bacterial growth and proliferation .
properties
IUPAC Name |
6-iodopyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILZPFRDUNNUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1I)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-iodopyrimidine |
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